

Comprehensive Technical Profile: Thioquinapiperifil as an Imidazoquinazoline Derivative and PDE-5 Inhibitor

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Compound Focus: Thioquinapiperifil

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Introduction and Chemical Structure Profile

Thioquinapiperifil represents a structurally novel **imidazoquinazoline derivative** with specific pharmacological activity as a **phosphodiesterase-5 (PDE-5) inhibitor**. This compound was initially developed as KF31327 by Kyowa Hakko Kogyo Co., Ltd., and was subsequently identified in dietary supplements marketed for sexual enhancement, marking the first reported detection of imidazoquinazoline-type compounds in such products [1] [2]. The structural characterization of **thioquinapiperifil** reveals it to be chemically defined as **3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione** with an elemental composition of $C_{24}H_{28}N_6O_1S_1$ and a molecular weight of 448 [1] [2]. This places it within the broader class of imidazoquinazolines, which are recognized as **fused tricyclic heterocyclic systems** containing nitrogen atoms that contribute to their diverse biological activities [3].

The imidazoquinazoline scaffold represents a **privileged pharmacophoric unit** in medicinal chemistry, formed through the fusion of imidazole and quinazoline ring systems. These structural hybrids have demonstrated a wide spectrum of biological applications including antitumor, antimicrobial, antioxidant, anti-inflammatory, and antiviral activities [3]. The specific structural configuration of **thioquinapiperifil** incorporates key features common to PDE-5 inhibitors while maintaining distinct characteristics that

differentiate it from other compounds in this therapeutic class. The presence of the **thione moiety** at the 2-position of the imidazoquinazoline core contributes significantly to its molecular recognition and binding properties, while the piperidinyl phenylaminomethyl substitution at the 8-position enhances target affinity and pharmacokinetic parameters [1].

Analytical Characterization and Quantitative Composition

The structural elucidation of **thioquinapiperifil** employed a comprehensive **multi-technique analytical approach** to fully characterize its molecular properties. Through **LC-MS analysis**, researchers determined the fundamental mass properties, with accurate mass measurement confirming the elemental composition as $C_{24}H_{28}N_6O_1S_1$ [1] [2]. Further structural verification was achieved through **NMR spectrometry**, which provided definitive evidence of the imidazoquinazoline derivative structure and confirmed the presence of characteristic molecular motifs [1]. This analytical characterization was essential for distinguishing **thioquinapiperifil** from other compounds found in the same dietary supplements, particularly thiodenafil (also known as thiosildenafil), which was identified as a co-occurring compound [2].

Quantitative Composition in Pharmaceutical Formulations

Quantitative analysis of **thioquinapiperifil** in dietary supplement products revealed significant concentrations, with contents measured at approximately **13-15 mg/tablet** (equivalent to 43-48 $\mu\text{g}/\text{mg}$) [1] [2]. In contrast, thiodenafil was present in much lower quantities at approximately **0.4 mg/tablet** (1 $\mu\text{g}/\text{mg}$), suggesting that **thioquinapiperifil** served as the primary active PDE-5 inhibitor in these formulations [1]. The substantial concentration of **thioquinapiperifil** in these products highlights its potent biological activity and potential pharmacological effects at these dosage levels.

Table 1: Analytical Characterization Parameters for **Thioquinapiperifil**

Analytical Parameter	Specification	Experimental Conditions
Molecular Weight	448 Da	Mass spectrometry

Analytical Parameter	Specification	Experimental Conditions
Elemental Composition	C ₂₄ H ₂₈ N ₆ O ₁ S ₁	Accurate mass measurement
MS Fragmentation Pattern	Characteristic imidazoquinazoline signature	LC-MS analysis
Structural Verification	Imidazoquinazoline derivative confirmed	NMR spectrometry
Quantification in Formulations	13-15 mg/tablet	HPLC with UV detection

Table 2: Spectral Properties and Analytical References

Spectral Technique	Key Diagnostic Features	Structural Information Provided
¹ H NMR	Characteristic ethyl, piperidiny, and aromatic proton signals	Substituent identification and connectivity
¹³ C NMR	Carbon backbone of imidazoquinazoline core with substituents	Molecular framework confirmation
LC-MS	Molecular ion at m/z 448 with characteristic fragmentation	Molecular weight and elemental composition
Accurate MS	Exact mass measurement	Confirmation of C ₂₄ H ₂₈ N ₆ O ₁ S ₁ formula

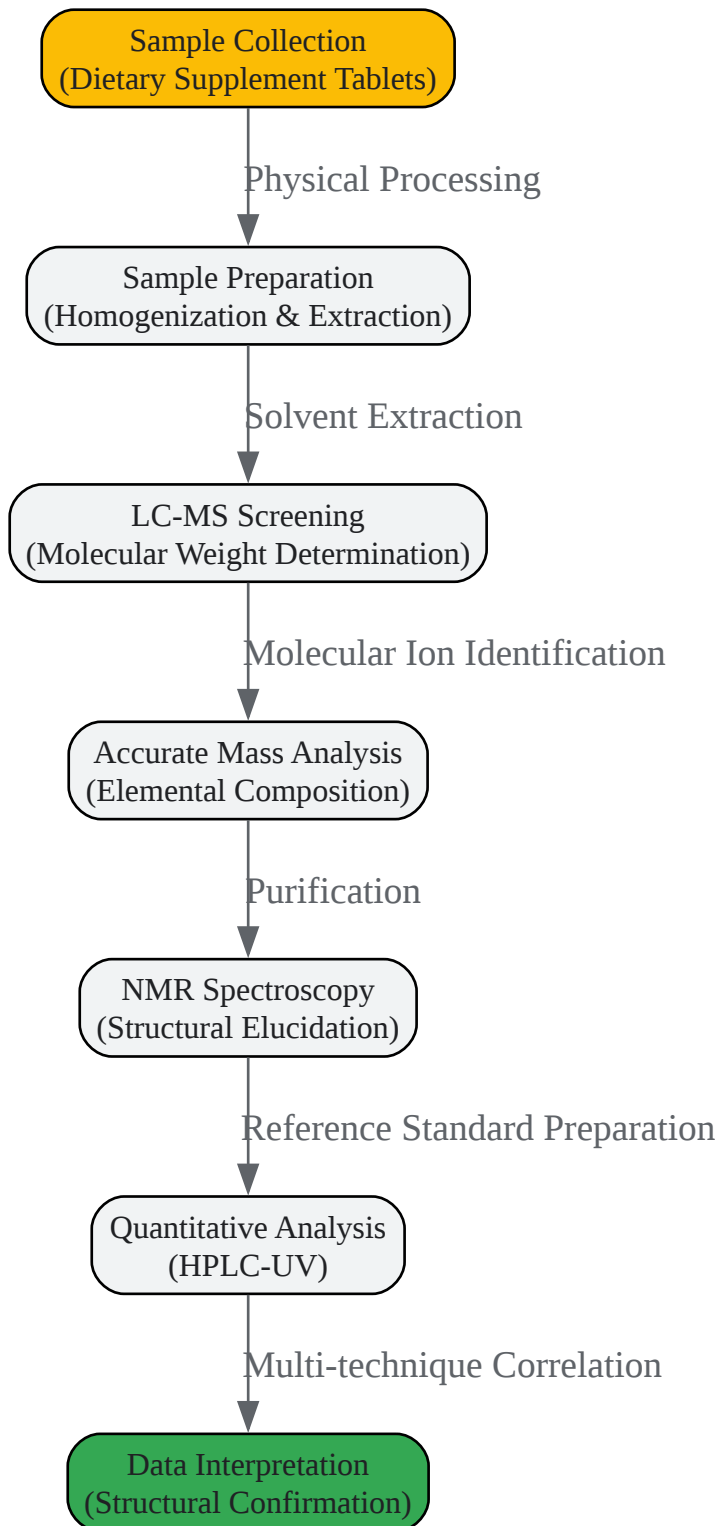
Experimental Protocols and Methodologies

Analytical Detection and Identification Protocol

The identification of **thioquinapiperifil** in complex matrices such as dietary supplements requires a **robust analytical workflow** with specific methodological considerations. The following protocol outlines the comprehensive approach for detecting and characterizing this imidazoquinazoline derivative:

- **Sample Preparation:** Accurately weigh and homogenize dietary supplement tablets. Extract the powdered material with **appropriate organic solvents** (e.g., methanol, acetonitrile) using sonication for 15-30 minutes followed by centrifugation at $10,000 \times g$ for 10 minutes. Filter the supernatant through a $0.45 \mu\text{m}$ membrane filter prior to analysis [1].
- **Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:** Perform separation using a **reversed-phase C18 column** (e.g., $150 \times 2.1 \text{ mm}$, $3.5 \mu\text{m}$ particle size) with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. Employ a gradient elution from 10% to 90% acetonitrile over 15-20 minutes at a flow rate of 0.2 mL/min. Maintain the column temperature at 40°C and use an injection volume of 5-10 μL [1].
- **Mass Spectrometric Detection:** Operate the mass spectrometer in **positive electrospray ionization (ESI+) mode** with the following typical parameters: capillary voltage 3.5 kV, source temperature 150°C , desolvation temperature 350°C , desolvation gas flow 800 L/h. Monitor for the protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 449.2 with characteristic fragment ions for structural confirmation [1].
- **NMR Spectroscopic Confirmation:** For purified samples, acquire ^1H , ^{13}C , and 2D NMR spectra (COSY, HSQC, HMBC) in deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated chloroform (CDCl_3). Key diagnostic signals include the thione carbon resonance at approximately δ 180 ppm in the ^{13}C NMR spectrum and characteristic aromatic proton signals in the region of δ 7.0-8.5 ppm in the ^1H NMR spectrum [1].

The experimental workflow for the analytical characterization of **thioquinapiperifil** involves multiple complementary techniques that build upon each other to provide comprehensive structural verification:



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Figure 1: Analytical workflow for the identification and characterization of **thioquinapiperifil** in complex matrices

Quantitative Analysis Methodology

For the precise quantification of **thioquinapiperifil** in pharmaceutical formulations or dietary supplements, the following **validated HPLC method** is recommended:

- **Chromatographic Conditions:** Utilize a **reversed-phase C18 column** (250 × 4.6 mm, 5 µm particle size) with a mobile phase consisting of buffer (e.g., 10 mM ammonium acetate, pH 5.0) and acetonitrile in a ratio of 60:40 (v/v). Maintain isocratic elution at a flow rate of 1.0 mL/min with column temperature set at 30°C. Employ UV detection at 290 nm based on the characteristic absorption of the imidazoquinazoline chromophore [1].
- **Calibration Standards:** Prepare standard solutions of authentic **thioquinapiperifil** reference material in the concentration range of 1-100 µg/mL. Construct a **linear calibration curve** by plotting peak area against concentration, with typical correlation coefficients (r^2) exceeding 0.999. The limit of quantification (LOQ) for this method is typically approximately 0.1 µg/mL [1].
- **Validation Parameters:** Establish method validation according to ICH guidelines, including specificity (no interference from matrix components), accuracy (recovery of 95-105%), precision (RSD < 2%), and robustness (deliberate variations in mobile phase composition and temperature) [1].

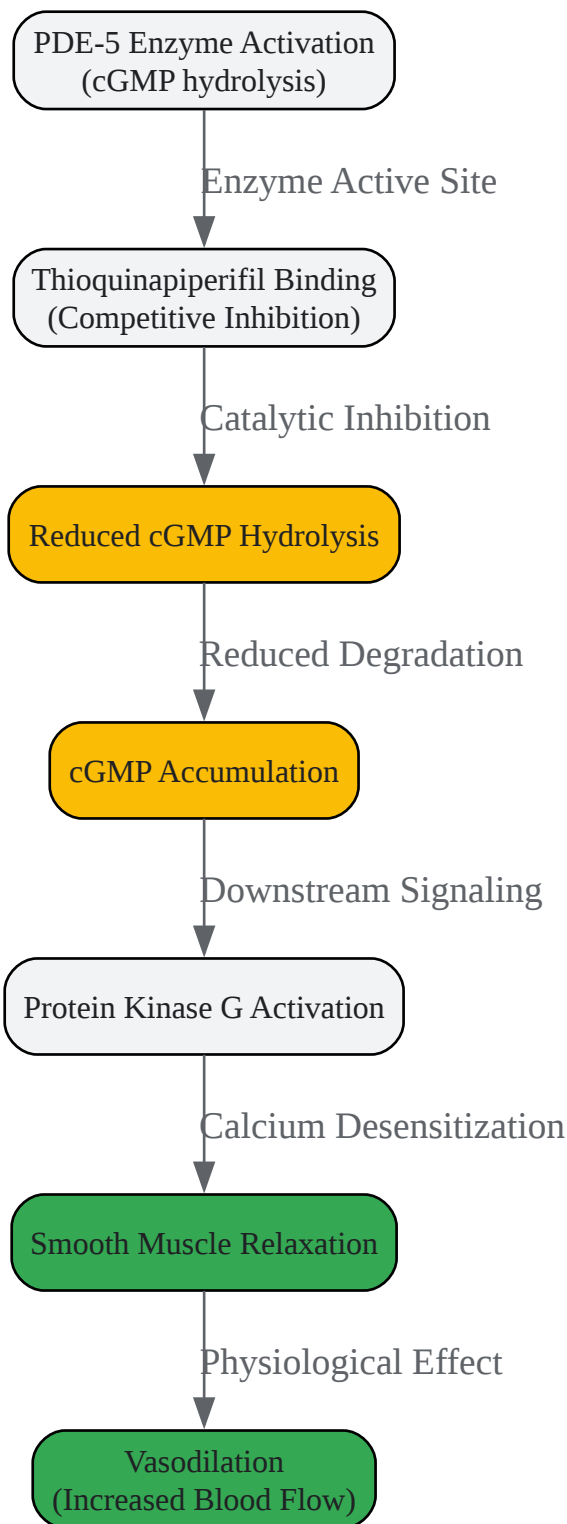
Biological Activity and Mechanism of Action

Thioquinapiperifil functions primarily as a **potent phosphodiesterase-5 (PDE-5) inhibitor**, exhibiting a mechanism of action similar to approved pharmaceuticals in this class but with distinct structural features [1] [2]. The compound was originally synthesized and developed specifically for this pharmacological activity by Kyowa Hakko Kogyo Co., Ltd. before being identified in dietary supplements [1]. The **imidazoquinazoline core structure** of **thioquinapiperifil** appears to contribute to its target affinity and selectivity, potentially offering differentiated binding characteristics compared to pyrazolopyrimidine-based PDE-5 inhibitors like sildenafil.

The molecular mechanism of PDE-5 inhibition involves competitive binding to the **catalytic site of the phosphodiesterase type 5 enzyme**, which normally hydrolyzes cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. By inhibiting this hydrolysis, **thioquinapiperifil** enhances cGMP-mediated signaling, leading to relaxation of smooth muscle tissue and increased blood flow to specific vascular beds.

[1] [2]. This mechanism underlies the compound's potential application for conditions such as erectile dysfunction, which explains its presence in sexual enhancement products, though its official therapeutic indications remain undefined due to its appearance primarily in unregulated dietary supplements rather than approved pharmaceutical products.

The broader class of imidazoquinazoline derivatives has demonstrated diverse biological activities beyond PDE-5 inhibition. These fused heterocyclic systems have shown **promising antitumor properties**, **antimicrobial efficacy** against various pathogens, **antioxidant capabilities**, and **anti-inflammatory effects** [3]. The structural flexibility of the imidazoquinazoline scaffold allows for strategic modifications to optimize specific biological activities, making it a valuable template in medicinal chemistry. Recent research on related imidazoquinoline derivatives (structurally similar but not identical to imidazoquinazolines) has also explored their application as **TLR7/8 agonists** for immunotherapeutic approaches, demonstrating the versatility of this general structural class in targeting diverse biological pathways [4] [5].



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Figure 2: Signaling pathway of **thioquinapiperifil**-mediated PDE-5 inhibition and vasodilation

Research Gaps and Future Directions

The current scientific literature on **thioquinapiperifil** reveals significant **knowledge gaps** that merit further investigation. While the compound's basic structure and PDE-5 inhibitory activity have been established, comprehensive **pharmacological profiling** remains limited. Future research should prioritize the determination of fundamental parameters including **binding affinity (Ki value)**, **enzymatic selectivity** across PDE isoforms, **cellular potency (EC50)**, and **in vivo efficacy** in relevant disease models [1] [2]. Additionally, the **absorption, distribution, metabolism, and excretion (ADME) properties** of **thioquinapiperifil** have not been systematically characterized, representing a critical area for future investigation.

The **structural optimization** of **thioquinapiperifil** through systematic medicinal chemistry approaches could yield valuable insights into structure-activity relationships within the imidazoquinazoline class. Strategic modifications at various positions of the core scaffold may enhance target selectivity or improve pharmacokinetic properties. Furthermore, investigation of potential **off-target activities** would provide a more comprehensive safety profile, particularly given the compound's appearance in dietary supplements without rigorous clinical evaluation [1]. The development of robust **synthetic methodologies** for **thioquinapiperifil** and analogs would facilitate more extensive biological evaluation, as current literature lacks detailed synthetic procedures specifically for this compound [3].

From an analytical perspective, there is a need for validated methods to detect **thioquinapiperifil** in biological matrices to support future pharmacokinetic studies. The development of **sensitive bioanalytical assays** using LC-MS/MS technology would enable quantification of the compound and potential metabolites in plasma, tissues, and excreta. Additionally, comprehensive **stability studies** under various storage conditions would inform appropriate handling procedures for reference standards and formulated products containing this compound.

Table 3: Critical Research Gaps and Recommended Investigations for **Thioquinapiperifil**

Research Domain	Current Knowledge Gap	Recommended Investigation
Pharmacology	PDE-5 inhibition established but limited quantitative data	Determine IC50/Ki values, PDE isoform selectivity, and cellular efficacy

Research Domain	Current Knowledge Gap	Recommended Investigation
PK/PD Profile	No in vivo pharmacokinetic or pharmacodynamic data	Conduct ADME studies in relevant animal models
Synthetic Chemistry	Limited public documentation of synthesis	Develop efficient synthetic route for compound and analogs
Safety Profile	No systematic toxicity assessment	Perform in vitro and in vivo toxicity studies
Analytical Methods	Qualitative methods established but limited biological quantification	Develop validated bioanalytical LC-MS/MS methods

Conclusion

Thioquinapiperifil represents a structurally distinct **imidazoquinazoline-based PDE-5 inhibitor** with demonstrated presence in dietary supplements marketed for sexual enhancement. Its comprehensive characterization through LC-MS and NMR techniques has confirmed the molecular structure as $C_{24}H_{28}N_6O_1S_1$ with a molecular weight of 448 Da. Quantitative analyses have revealed its substantial presence in commercial products at approximately 13-15 mg/tablet, significantly exceeding the concentration of co-occurring compounds like thiodenafil.

The experimental protocols outlined in this technical profile provide robust methodologies for the detection, identification, and quantification of **thioquinapiperifil** in various matrices. These analytical approaches leverage complementary techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy to deliver definitive structural confirmation. The documented biological activity as a PDE-5 inhibitor positions **thioquinapiperifil** within a therapeutically relevant class of compounds, while simultaneously highlighting concerns regarding its appearance in unregulated dietary supplements without comprehensive safety evaluation.

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